molecular formula C10H8Cl2O2 B1401263 3,4-Dichloro-2-methylcinnamic acid CAS No. 1807351-61-6

3,4-Dichloro-2-methylcinnamic acid

Cat. No.: B1401263
CAS No.: 1807351-61-6
M. Wt: 231.07 g/mol
InChI Key: FQVQUPKVOPIRQL-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methylcinnamic acid is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 3 and 4 positions and a methyl group at the 2 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichloro-2-methylcinnamic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic processes: Utilizing catalysts to enhance reaction rates and yields

    Continuous flow reactors: For large-scale production with better control over reaction parameters

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-methylcinnamic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Halogenation, nitration, or sulfonation

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: 3,4-Dichloro-2-methylbenzoic acid

    Reduction: 3,4-Dichloro-2-methylbenzyl alcohol

    Substitution: 3,4-Dichloro-2-methylbenzene derivatives

Scientific Research Applications

3,4-Dichloro-2-methylcinnamic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential therapeutic effects in treating diseases

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance:

    Antimicrobial activity: Disruption of bacterial cell membranes and inhibition of essential enzymes

    Anticancer activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorocinnamic acid
  • 2-Methylcinnamic acid
  • 3,4-Dimethylcinnamic acid

Comparison

3,4-Dichloro-2-methylcinnamic acid is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to 3,4-Dichlorocinnamic acid, the additional methyl group in this compound may enhance its lipophilicity and membrane permeability. In contrast, 2-Methylcinnamic acid lacks the chlorine atoms, which may result in different reactivity and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,4-Dichloro-2-methylcinnamic acid, and how can purity be validated?

Synthesis typically involves halogenation and alkylation of cinnamic acid derivatives. For example, chlorination of 2-methylcinnamic acid using chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled conditions can yield the dichloro-substituted product. Purity validation requires a combination of techniques:

  • HPLC : To quantify impurities and confirm retention time against a reference standard .
  • NMR Spectroscopy : To verify structural integrity (e.g., characteristic peaks for Cl substituents at δ ~7.0–7.5 ppm for aromatic protons and δ ~2.5 ppm for the methyl group) .
  • Melting Point Analysis : Consistency with literature values (e.g., 160–165°C for similar dichlorinated cinnamic acids) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should evaluate:

  • Thermal Stability : Accelerated degradation tests at elevated temperatures (e.g., 40–60°C) using TGA/DSC .
  • Photostability : Exposure to UV/VIS light to monitor degradation products via LC-MS .
  • Humidity Sensitivity : Storage at 75% relative humidity with periodic HPLC analysis to detect hydrolysis .
    Recommended storage: Dark, anhydrous conditions at 2–8°C to minimize decomposition .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

  • Isomeric Purity : Ensure the compound is free of cis/trans isomers, which can be separated via chiral chromatography .
  • Cell Line Specificity : Conduct dose-response assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa) to identify context-dependent effects .
  • Metabolic Stability : Use liver microsome assays to assess if observed activity is due to the parent compound or metabolites .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • QSAR Studies : Correlate substituent positions (e.g., Cl at C3/C4, methyl at C2) with logP and solubility using software like Schrödinger .
  • Docking Simulations : Predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory applications) .
  • ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability and cytochrome P450 interactions .

Q. What advanced analytical techniques are critical for characterizing degradation pathways of this compound?

  • High-Resolution Mass Spectrometry (HR-MS) : Identify degradation products via exact mass matching .
  • FT-IR Spectroscopy : Detect functional group changes (e.g., loss of carboxylic acid O-H stretches at ~2500–3300 cm⁻¹) .
  • X-ray Crystallography : Resolve structural alterations in degraded crystals .

Q. Methodological Considerations

Q. How should researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to improve regioselectivity for dichlorination .
  • Real-Time Monitoring : Use in-situ FT-IR to track reaction progress and terminate at peak yield .

Q. What protocols ensure accurate quantification in biological matrices (e.g., plasma or tissue)?

  • Sample Preparation : Solid-phase extraction (SPE) with C18 columns to isolate the compound from complex matrices .
  • Internal Standards : Use deuterated analogs (e.g., D₃-3,4-Dichloro-2-methylcinnamic acid) for LC-MS/MS calibration .
  • Validation Parameters : Include linearity (R² > 0.99), recovery (>85%), and LOQ (<10 ng/mL) per ICH guidelines .

Properties

IUPAC Name

3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c1-6-7(3-5-9(13)14)2-4-8(11)10(6)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVQUPKVOPIRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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